molecular formula C24H25N5O B2910519 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea CAS No. 1795193-04-2

1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea

Cat. No.: B2910519
CAS No.: 1795193-04-2
M. Wt: 399.498
InChI Key: YONNMEWDAVDLIZ-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea involves multiple stepsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts under reflux conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea involves its interaction with specific molecular targets. It acts as an enzymatic inhibitor, potentially affecting various signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit certain enzymes suggests its potential in therapeutic applications .

Comparison with Similar Compounds

1-(diphenylmethyl)-3-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)urea can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Properties

IUPAC Name

1-benzhydryl-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-18-15-22-26-16-19(17-29(22)28-18)9-8-14-25-24(30)27-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,15-17,23H,8-9,14H2,1H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONNMEWDAVDLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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